molecular formula C15H18N2O2 B3012700 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide CAS No. 1251633-93-8

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide

Cat. No.: B3012700
CAS No.: 1251633-93-8
M. Wt: 258.321
InChI Key: RNEYQJBSXLTFKU-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide is a compound belonging to the quinolone family, which is known for its diverse biological and pharmaceutical activities. This compound features a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The presence of a pivalamide group enhances its stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Pivalamide Group: The pivalamide group can be introduced through an amide coupling reaction. This involves reacting the quinoline derivative with pivaloyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: Known for their analgesic and anti-inflammatory properties.

    2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Used in ligand-dependent protein degradation.

    4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid: Exhibits anti-inflammatory activity.

Uniqueness

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide is unique due to the presence of the pivalamide group, which enhances its stability and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse range of applications in scientific research.

Properties

IUPAC Name

2,2-dimethyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9-7-13(18)17-12-8-10(5-6-11(9)12)16-14(19)15(2,3)4/h5-8H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEYQJBSXLTFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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